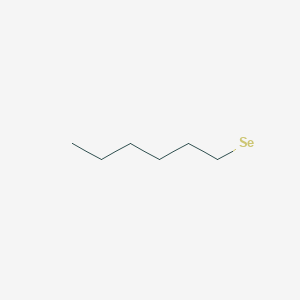

1-Hexaneselenol

Description

1-Hexanol (CAS 111-27-3), also known as hexyl alcohol or n-hexanol, is a primary alcohol with the molecular formula C₆H₁₄O and a molecular weight of 102.17 g/mol . It is a colorless liquid with a slightly floral odor, widely used in industrial applications such as solvents, plasticizers, and flavoring agents . Its IUPAC Standard InChIKey is ZSIAUFGUXNUGDI-UHFFFAOYSA-N, and it has a boiling point of approximately 157°C (data inferred from NIST references) . Safety data indicate it is a flammable liquid (GHS02 classification) with a PAC-3 exposure limit of 580 ppm .

Properties

CAS No. |

7732-99-2 |

|---|---|

Molecular Formula |

C6H13Se |

Molecular Weight |

164.14 g/mol |

InChI |

InChI=1S/C6H13Se/c1-2-3-4-5-6-7/h2-6H2,1H3 |

InChI Key |

OSTDQGSIZATWLU-UHFFFAOYSA-N |

SMILES |

CCCCCC[Se] |

Canonical SMILES |

CCCCCC[Se] |

Other CAS No. |

17675-89-7 |

Synonyms |

1-hexaneselenol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-hexanol but exhibit distinct properties and applications:

5-Hexenol (CAS 821-41-0)

- Molecular Formula : C₆H₁₂O

- Key Differences: Structural isomer of 1-hexanol with a double bond at the 5-position, leading to higher reactivity in polymerization and organic synthesis . Lower molecular weight (100.16 g/mol) compared to 1-hexanol . Applications: Intermediate in fragrance production and specialty chemicals .

2-Ethyl-1-hexanol (CAS 104-76-7)

- Molecular Formula : C₈H₁₈O

- Key Differences: Branched-chain isomer with a higher molecular weight (130.23 g/mol), reducing volatility compared to 1-hexanol . Widely used in plasticizer manufacturing (e.g., dioctyl phthalate) and surfactants due to its stability . Higher flash point and lower solubility in water than 1-hexanol .

1,2-Hexanediol (CAS 6920-22-5)

- Molecular Formula : C₆H₁₄O₂

- Key Differences: Diol structure with two hydroxyl groups, enhancing hydrophilicity and use in cosmetics as a humectant . Lower flammability risk compared to 1-hexanol, with applications in corrosion inhibition and pharmaceuticals . Higher boiling point (~223°C) due to increased hydrogen bonding .

Cyclohexanemethanol (CAS 100-49-2)

- Molecular Formula : C₇H₁₄O

- Key Differences: Cyclic structure (cyclohexane ring) imparts rigidity and reduces miscibility with polar solvents . Used in polymer synthesis and as a solvent in high-temperature applications . Higher molecular weight (114.19 g/mol) and distinct toxicological profile compared to 1-hexanol .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.